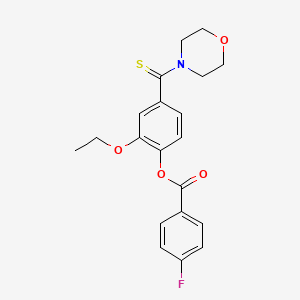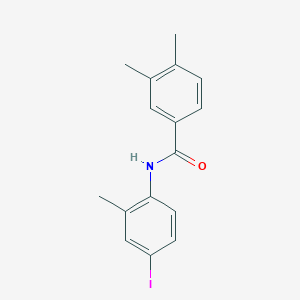![molecular formula C15H24N2O4S B5211555 N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity. This compound has gained attention due to its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has several advantages for use in lab experiments. It is a highly selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. Additionally, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide is relatively stable and has a long half-life, making it suitable for use in long-term experiments.
However, there are also limitations to the use of N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide in lab experiments. Because it is a synthetic compound, its effects may not fully replicate those of endogenous prostaglandins. Additionally, the use of COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide may have unintended consequences, such as the inhibition of other enzymes that play a role in inflammation.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer effects and to identify potential therapeutic targets for the treatment of cancer. Finally, there is a need for the development of more selective COX-2 inhibitors that can be used to investigate the specific role of COX-2 in various biological processes.
Synthesemethoden
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methylbutylamine, followed by reduction with sodium dithionite to obtain the corresponding amine. The amine is then reacted with 3-(4-methoxyphenyl)propanoyl chloride to yield N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications. Inflammation is a common underlying factor in many diseases, and COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide have been shown to be effective in reducing inflammation. N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has also been investigated for its potential use in cancer therapy, as COX-2 is often overexpressed in cancer cells. Furthermore, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-15(18)17-13-10-12(6-7-14(13)21-4)22(19,20)16-9-8-11(2)3/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLIQXHBVBMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)

![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)


![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)